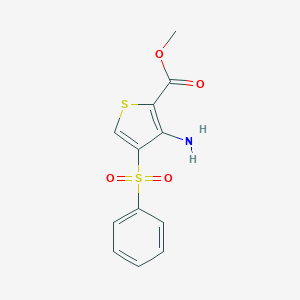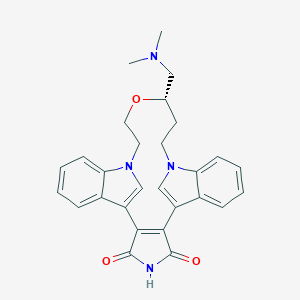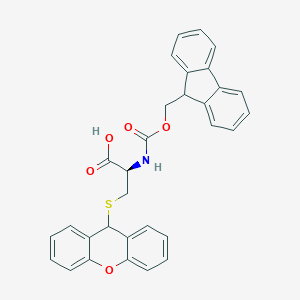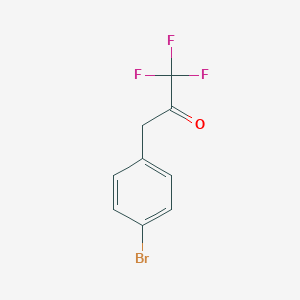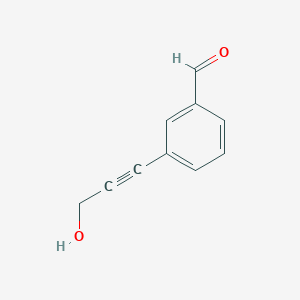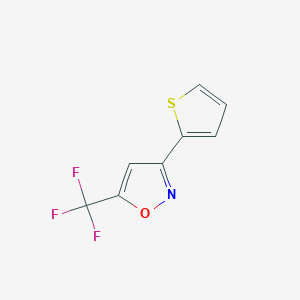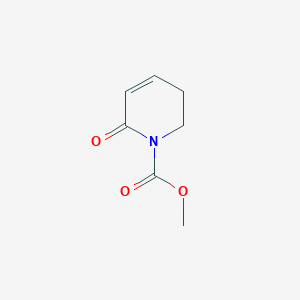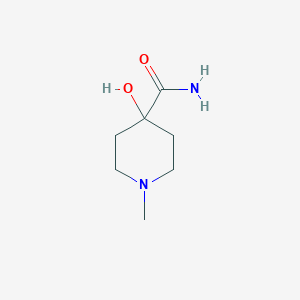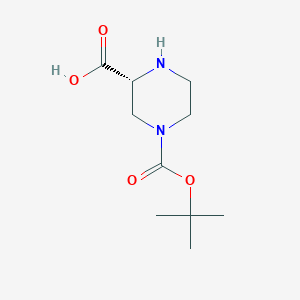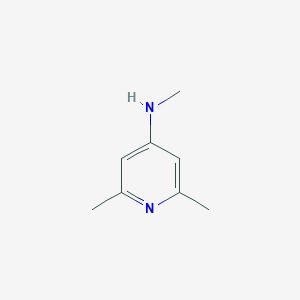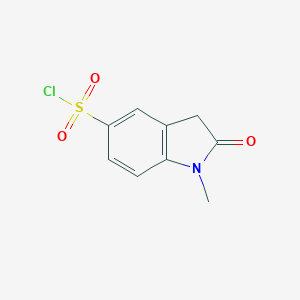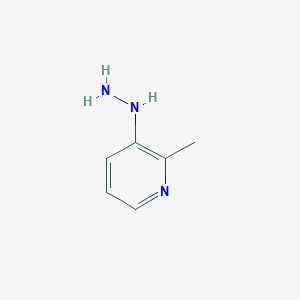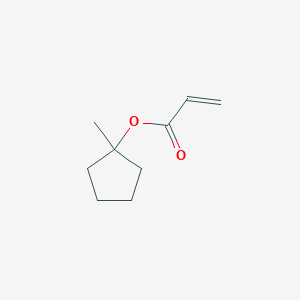
oxolane-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
oxolane-3,4-diamine: is an organic compound with the molecular formula C4H10N2O It is a derivative of tetrahydrofuran, a cyclic ether, and contains two amino groups attached to the third and fourth carbon atoms of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: oxolane-3,4-diamine can be synthesized through several methods. One common approach involves the reductive amination of tetrahydrofuran-3,4-dione with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent like ethanol or methanol under mild conditions .
Industrial Production Methods: Industrial production of tetrahydrofuran-3,4-diamine often involves the catalytic hydrogenation of tetrahydrofuran-3,4-dinitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions: oxolane-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrofuran-3,4-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form tetrahydrofuran-3,4-diamine derivatives with different substituents on the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Tetrahydrofuran-3,4-dione.
Reduction: Substituted tetrahydrofuran-3,4-diamine derivatives.
Substitution: Various substituted tetrahydrofuran-3,4-diamine derivatives.
Scientific Research Applications
Chemistry: oxolane-3,4-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of chiral ligands for asymmetric catalysis .
Biology: In biological research, tetrahydrofuran-3,4-diamine derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. These compounds can modulate biological pathways and are investigated for their therapeutic potential .
Medicine: this compound and its derivatives are explored for their potential use in medicinal chemistry. They are investigated as potential drug candidates for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, tetrahydrofuran-3,4-diamine is used in the production of polymers and resins. It serves as a monomer in the synthesis of polyamides and polyurethanes, contributing to the development of materials with desirable mechanical and chemical properties .
Mechanism of Action
The mechanism of action of tetrahydrofuran-3,4-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an enzyme inhibitor or receptor antagonist by binding to the active site of the target protein. This binding can inhibit the protein’s activity, leading to the modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Tetrahydrofuran-2,5-diamine: Similar in structure but with amino groups on the second and fifth carbon atoms.
Tetrahydrofuran-3,4-dione: An oxidized form of tetrahydrofuran-3,4-diamine.
Tetrahydrofuran-3,4-dinitrile: A precursor used in the synthesis of tetrahydrofuran-3,4-diamine.
Uniqueness: oxolane-3,4-diamine is unique due to the specific positioning of its amino groups, which allows for distinct reactivity and interaction with biological targets. This unique structure makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
167822-03-9 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
oxolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2 |
InChI Key |
VPSJSRRUXSUNFA-UHFFFAOYSA-N |
SMILES |
C1C(C(CO1)N)N |
Canonical SMILES |
C1C(C(CO1)N)N |
Synonyms |
3,4-Furandiamine,tetrahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


